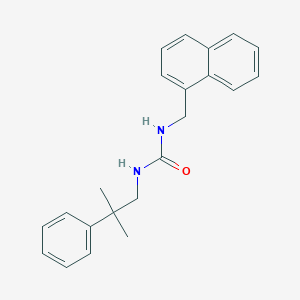
1-(2-Methyl-2-phenylpropyl)-3-(naphthalen-1-ylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methyl-2-phenylpropyl)-3-(naphthalen-1-ylmethyl)urea, also known as URB597, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic effects. URB597 is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down the endocannabinoid anandamide. Anandamide is a neurotransmitter that plays a role in pain regulation, mood, and appetite. Inhibition of FAAH by URB597 leads to an increase in anandamide levels, which may have therapeutic benefits.
作用机制
1-(2-Methyl-2-phenylpropyl)-3-(naphthalen-1-ylmethyl)urea works by inhibiting the enzyme FAAH, which breaks down the endocannabinoid anandamide. Anandamide binds to cannabinoid receptors in the brain and body, which play a role in pain regulation, mood, and appetite. By inhibiting FAAH, 1-(2-Methyl-2-phenylpropyl)-3-(naphthalen-1-ylmethyl)urea increases anandamide levels, which may have therapeutic benefits.
Biochemical and Physiological Effects:
1-(2-Methyl-2-phenylpropyl)-3-(naphthalen-1-ylmethyl)urea has been shown to have a number of biochemical and physiological effects. Animal studies have shown that 1-(2-Methyl-2-phenylpropyl)-3-(naphthalen-1-ylmethyl)urea can increase anandamide levels in the brain and body, reduce pain and inflammation, improve mood, and increase appetite. It has also been shown to have potential as a treatment for drug addiction and anxiety disorders.
实验室实验的优点和局限性
1-(2-Methyl-2-phenylpropyl)-3-(naphthalen-1-ylmethyl)urea has several advantages for lab experiments. It is a selective inhibitor of FAAH, which makes it a useful tool for studying the endocannabinoid system. It has also been shown to have low toxicity and is well-tolerated in animal studies. However, 1-(2-Methyl-2-phenylpropyl)-3-(naphthalen-1-ylmethyl)urea has some limitations. It has a short half-life, which means that it must be administered frequently to maintain its effects. It is also relatively expensive compared to other research chemicals.
未来方向
There are several future directions for research on 1-(2-Methyl-2-phenylpropyl)-3-(naphthalen-1-ylmethyl)urea. One area of interest is its potential as a treatment for chronic pain. Clinical trials have shown promising results, but more research is needed to determine its safety and efficacy. Another area of interest is its potential as a treatment for drug addiction and anxiety disorders. Animal studies have shown that 1-(2-Methyl-2-phenylpropyl)-3-(naphthalen-1-ylmethyl)urea can reduce drug-seeking behavior and anxiety, but more research is needed to determine its effectiveness in humans. Additionally, there is interest in developing more selective FAAH inhibitors that may have fewer side effects than 1-(2-Methyl-2-phenylpropyl)-3-(naphthalen-1-ylmethyl)urea.
合成方法
1-(2-Methyl-2-phenylpropyl)-3-(naphthalen-1-ylmethyl)urea can be synthesized using a multistep process involving the reaction of 1-naphthylmethylamine with 2-methyl-2-phenylpropyl isocyanate to form the intermediate 1-(2-methyl-2-phenylpropyl)-3-(naphthalen-1-ylmethyl)urea. The intermediate is then treated with trifluoroacetic acid to remove the protecting group and yield 1-(2-Methyl-2-phenylpropyl)-3-(naphthalen-1-ylmethyl)urea.
科学研究应用
1-(2-Methyl-2-phenylpropyl)-3-(naphthalen-1-ylmethyl)urea has been studied extensively for its potential therapeutic effects. Animal studies have shown that 1-(2-Methyl-2-phenylpropyl)-3-(naphthalen-1-ylmethyl)urea can reduce pain and inflammation, improve mood, and increase appetite. It has also been shown to have potential as a treatment for drug addiction and anxiety disorders. 1-(2-Methyl-2-phenylpropyl)-3-(naphthalen-1-ylmethyl)urea has been tested in clinical trials for the treatment of chronic pain, but more research is needed to determine its safety and efficacy.
属性
IUPAC Name |
1-(2-methyl-2-phenylpropyl)-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c1-22(2,19-12-4-3-5-13-19)16-24-21(25)23-15-18-11-8-10-17-9-6-7-14-20(17)18/h3-14H,15-16H2,1-2H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCWTNXPEWWFIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)NCC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methyl-2-phenylpropyl)-3-(naphthalen-1-ylmethyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[2-(3-chloro-4-fluorophenoxy)phenyl]methyl]-4-(4-hydroxypiperidin-1-yl)-N-methyl-4-oxobutanamide](/img/structure/B7432299.png)
![tert-butyl 3-[[(2S)-2,3-dimethoxy-3-oxopropyl]carbamoyl]-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B7432312.png)
![17-(4-Fluorophenyl)-3,5,13-triazatetracyclo[10.7.0.02,7.014,19]nonadeca-1(12),2,4,6,14(19),15,17-heptaen-4-amine](/img/structure/B7432320.png)
![17-(1-Methylpyrazol-4-yl)-3,5,13-triazatetracyclo[10.7.0.02,7.014,19]nonadeca-1(12),2,4,6,14(19),15,17-heptaen-4-amine](/img/structure/B7432325.png)
![N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide](/img/structure/B7432341.png)
![3-N-[5-(4-fluoroanilino)isoquinolin-8-yl]-1-phenylpyrazole-3,5-dicarboxamide](/img/structure/B7432349.png)
![1-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid](/img/structure/B7432358.png)
![1-[(2-Fluoropyridin-3-yl)methyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7432366.png)
![ethyl 4-(1H-imidazo[4,5-b]pyridine-6-carbonylamino)-1H-pyrazole-5-carboxylate](/img/structure/B7432367.png)
![N-[4-[benzyl(methyl)amino]phenyl]-5-(1-methyltriazol-4-yl)-1,2-oxazole-3-carboxamide](/img/structure/B7432377.png)

![2-[4-[2-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-2-oxoacetyl]piperazin-1-yl]-5-fluorobenzonitrile](/img/structure/B7432384.png)
![N-(pyridin-2-ylmethyl)-3-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanamide](/img/structure/B7432391.png)
![1-[1-(2-Oxo-1,3-oxazolidine-4-carbonyl)piperidin-4-yl]triazole-4-carboxamide](/img/structure/B7432398.png)